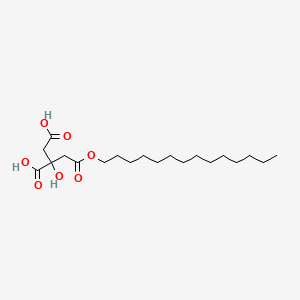
Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C20H36O7 and a molecular weight of 388.50 g/mol. It is known for its unique structure, which includes a tetradecyl group attached to a 2-hydroxypropane-1,2,3-tricarboxylate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of 2-hydroxypropane-1,2,3-tricarboxylic acid with tetradecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Esterification: The formation of esters with alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.
Oxidation: The oxidation of the hydroxyl group to form ketones or aldehydes.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Formation of esters with various alcohols.
Hydrolysis: Formation of 2-hydroxypropane-1,2,3-tricarboxylic acid and tetradecanol.
Oxidation: Formation of ketones or aldehydes depending on the oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Wirkmechanismus
The mechanism of action of tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The molecular targets and pathways involved include the modulation of membrane-bound enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
- Hexadecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
- Octadecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
Uniqueness
Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to its shorter or longer chain analogs .
Eigenschaften
CAS-Nummer |
93980-61-1 |
|---|---|
Molekularformel |
C20H36O7 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-hydroxy-2-(2-oxo-2-tetradecoxyethyl)butanedioic acid |
InChI |
InChI=1S/C20H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27-18(23)16-20(26,19(24)25)15-17(21)22/h26H,2-16H2,1H3,(H,21,22)(H,24,25) |
InChI-Schlüssel |
AINUDUZWTSLGMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


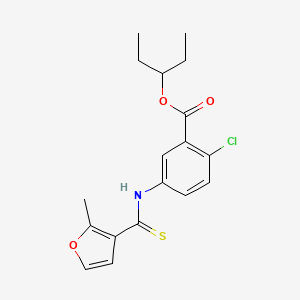
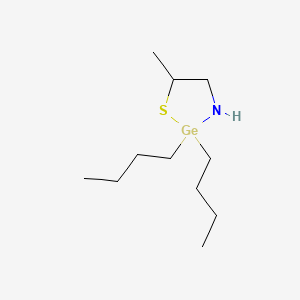

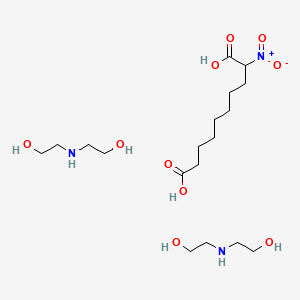
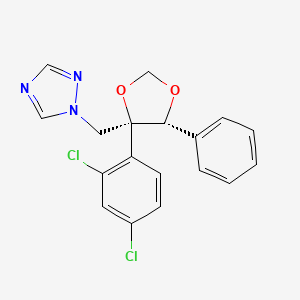
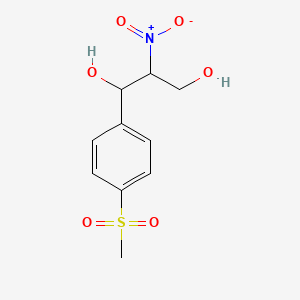
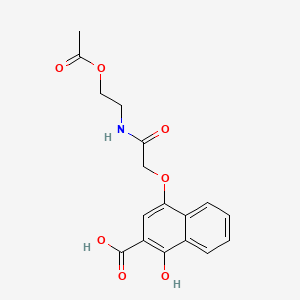
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)


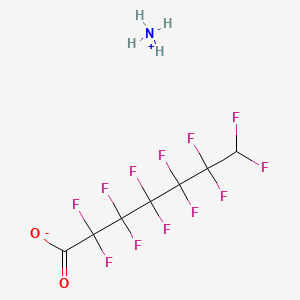

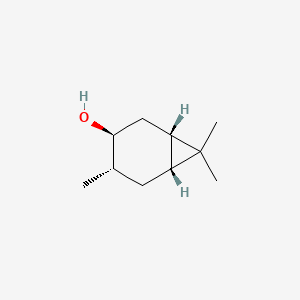
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)
